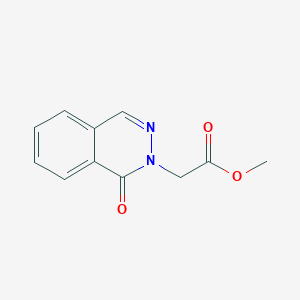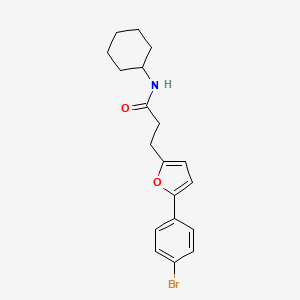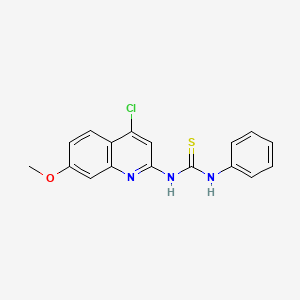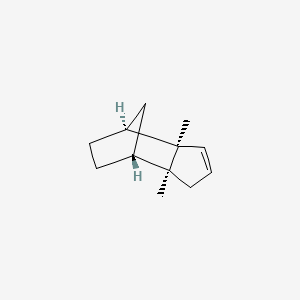![molecular formula C12H8Br2Cl6 B11944001 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene CAS No. 20389-65-5](/img/structure/B11944001.png)
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[62113,602,7]dodec-4-ene is a complex organic compound characterized by its unique structure and multiple halogen substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves multiple steps, starting from simpler precursors. One common method involves the bromination and chlorination of a tetracyclic dodecene precursor under controlled conditions. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce partially dehalogenated compounds.
Applications De Recherche Scientifique
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Organic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Investigated for potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism by which 9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene exerts its effects involves interactions with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The pathways involved often include halogen bonding and electron transfer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid
- 1,7-dibromo-3,4,9,10-tetracarboxylic acid dianhydride
- Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro
Uniqueness
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene is unique due to its specific arrangement of bromine and chlorine atoms on a tetracyclic dodecene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
20389-65-5 |
|---|---|
Formule moléculaire |
C12H8Br2Cl6 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C12H8Br2Cl6/c13-6-2-1-3(7(6)14)5-4(2)10(17)8(15)9(16)11(5,18)12(10,19)20/h2-7H,1H2 |
Clé InChI |
SUSUGGDVAULJNM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3C(C1C(C2Br)Br)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)






![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)

